
2-(Chroman-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chroman-6-yl)aniline is an organic compound that belongs to the class of chromane derivatives. Chromane is a bicyclic structure consisting of a benzene ring fused with a tetrahydropyran ring. The aniline group attached to the chromane structure at the 6th position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chroman-6-yl)aniline typically involves the following steps:
Formation of Chromane Core: The chromane core can be synthesized through a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation.
Introduction of Aniline Group: The aniline group can be introduced via a nucleophilic aromatic substitution reaction where aniline reacts with a suitable chromane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chroman-6-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
2-(Chroman-6-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chroman-6-yl)aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chromone: A heterocyclic compound with a benzo-γ-pyrone skeleton.
Chromanone: A chromane derivative with a ketone group at the 4th position.
Chroman-2-one: A chromane derivative with a ketone group at the 2nd position.
Uniqueness
2-(Chroman-6-yl)aniline is unique due to the presence of the aniline group at the 6th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)aniline |
InChI |
InChI=1S/C15H15NO/c16-14-6-2-1-5-13(14)11-7-8-15-12(10-11)4-3-9-17-15/h1-2,5-8,10H,3-4,9,16H2 |
InChI Key |
VWOLVKWTTWCJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


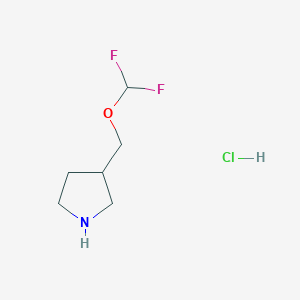
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
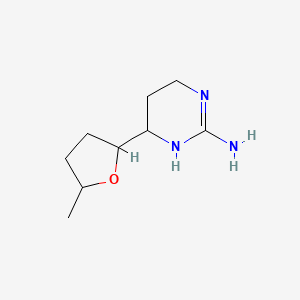
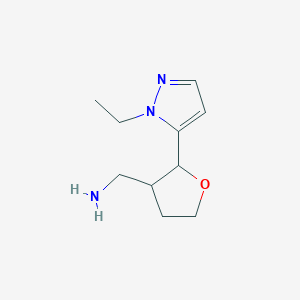
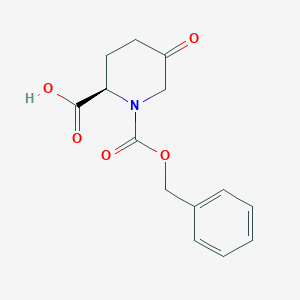
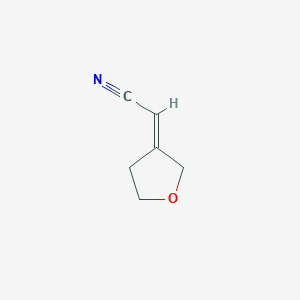

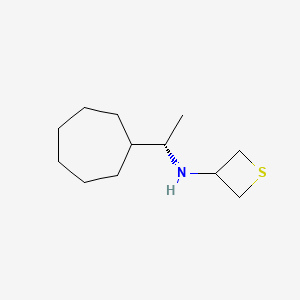
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)
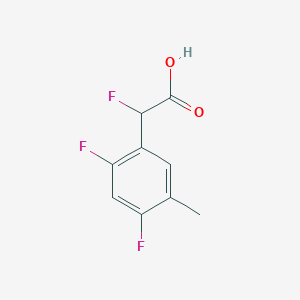
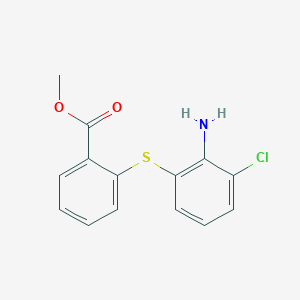
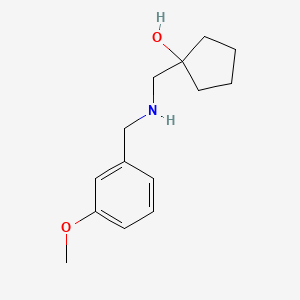
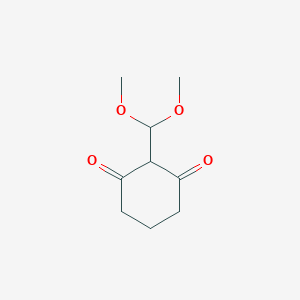
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
